REACTION_CXSMILES
|
[CH:1]12[CH2:16][CH:12]([CH2:13][NH:14][CH2:15]1)[C:11]1[CH:10]=[C:9]3[C:4]([N:5]=[CH:6][CH:7]=[N:8]3)=[CH:3][C:2]2=1.[C:17]([OH:26])(=[O:25])[C@@H:18]([C@H:20]([C:22]([OH:24])=[O:23])[OH:21])[OH:19]>CO>[C:22]([C@@H:20]([C@H:18]([C:17]([O-:26])=[O:25])[OH:19])[OH:21])([O-:24])=[O:23].[CH:12]12[CH2:16][CH:1]([CH2:15][NH:14][CH2:13]1)[C:2]1[CH:3]=[C:4]3[C:9]([N:8]=[CH:7][CH:6]=[N:5]3)=[CH:10][C:11]2=1
|
Name
|
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C=3C=C4N=CC=NC4=CC3C(CNC1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C=3C=C4N=CC=NC4=CC3C(CNC1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0 to 40° C., more preferably at 20 to 25° C., for between 1 and 48 hours, more preferably for about 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
of L-tartaric add
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
DISSOLUTION
|
Details
|
until dissolved at 0 to 50° C., more preferably at 20 to 25° C
|
Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Type
|
CUSTOM
|
Details
|
The product is dried generally under vacuum at 20 to 60° C., more preferably at 35 to 45° C.
|
Reaction Time |
1 h |
Name
|
L-tartrate
|
Type
|
product
|
Smiles
|
C(=O)([O-])[C@H](O)[C@@H](O)C(=O)[O-]
|
Name
|
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene
|
Type
|
product
|
Smiles
|
C12C=3C=C4N=CC=NC4=CC3C(CNC1)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |